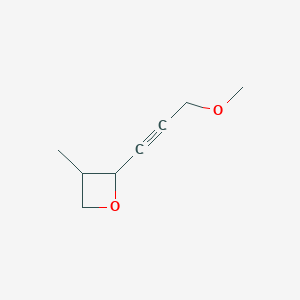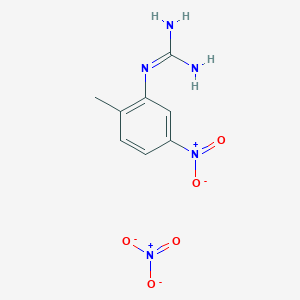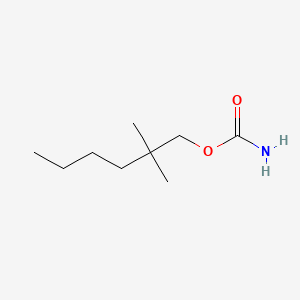
1-Hexanol, 2,2-dimethyl-, carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C_9H_19NO_2 It is a derivative of 1-hexanol, where the hydroxyl group is substituted with a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate can be achieved through various methods. One common approach involves the reaction of 1-hexanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoyl donor. This reaction can be catalyzed by various metal catalysts, such as tin or indium triflate, and proceeds smoothly under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of carbamates by reacting alcohols with carbamoyl chlorides or dimethyl carbonate in the presence of suitable catalysts .
化学反応の分析
Types of Reactions
1-Hexanol, 2,2-dimethyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used
科学的研究の応用
1-Hexanol, 2,2-dimethyl-, carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug design and medicinal chemistry due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-Hexanol, 2,2-dimethyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-hexanol: A similar alcohol with a hydroxyl group instead of a carbamate group.
tert-Octyl alcohol: Another alcohol with a tertiary carbon atom.
tert-Butyl carbamate: A carbamate with a similar structure but different alkyl group .
Uniqueness
1-Hexanol, 2,2-dimethyl-, carbamate is unique due to its specific structure, which combines the properties of both an alcohol and a carbamate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
3124-40-1 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
2,2-dimethylhexyl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3,(H2,10,11) |
InChIキー |
SQJXXQLYUABPRW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
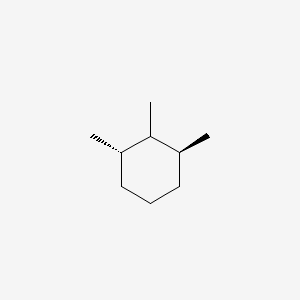
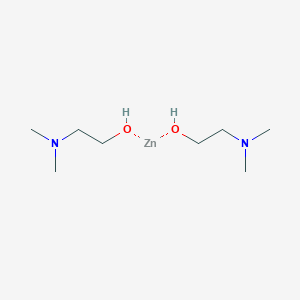
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
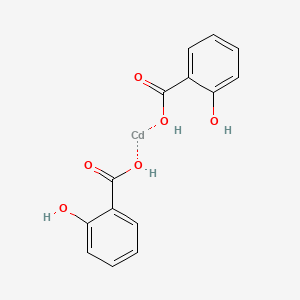
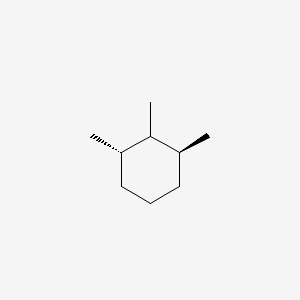
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
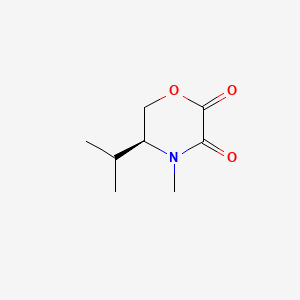
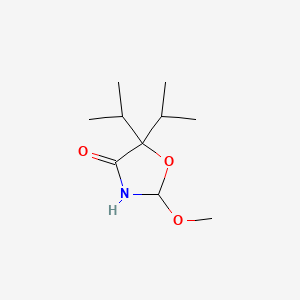
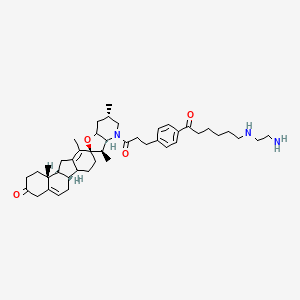
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
